14:0 DAP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C33H65NO4 |

|---|---|

Molekulargewicht |

539.9 g/mol |

IUPAC-Name |

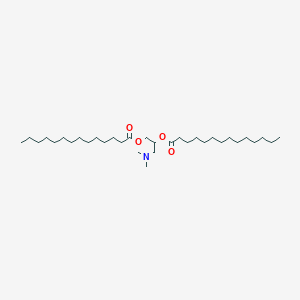

[3-(dimethylamino)-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C33H65NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34(3)4)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-2/h31H,5-30H2,1-4H3 |

InChI-Schlüssel |

QUQHEMSUWCJRBP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:0 DAP, or 1,2-dimyristoyl-3-dimethylammonium-propane, is a synthetic cationic lipid renowned for its role in the formulation of lipid nanoparticles (LNPs) and as a pH-sensitive transfection reagent.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylammonium headgroup and two hydrophobic myristoyl (14-carbon) acyl chains, enables the formation of liposomes that can encapsulate and deliver a variety of therapeutic molecules, particularly nucleic acids, into cells. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Properties

This compound is structurally defined by a propane-1,2-diol backbone. The hydroxyl groups at positions 1 and 2 are esterified with myristic acid, a saturated 14-carbon fatty acid. The third position of the propane (B168953) backbone is attached to a dimethylamino group.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 3-(dimethylamino)propane-1,2-diyl ditetradecanoate | [1] |

| Synonyms | This compound, DMDAP | [2] |

| CAS Number | 72719-84-7 | [1][2] |

| Chemical Formula | C₃₃H₆₅NO₄ | [1][2] |

| Molecular Weight | 539.87 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in Chloroform (B151607) | [2] |

| Storage | -20°C for long-term storage | [1] |

| Purity | Typically >95% | [2] |

Physicochemical Characteristics of this compound-containing Liposomes:

The physicochemical properties of liposomes formulated with this compound are critical for their function as delivery vehicles. These properties can be tailored by adjusting the lipid composition, such as the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol.

| Parameter | Description | Typical Values | Reference |

| Size (Hydrodynamic Diameter) | The effective size of the liposome (B1194612) in solution. Determined by methods like Dynamic Light Scattering (DLS). | Can be controlled by extrusion; typically in the range of 100-400 nm. | [3] |

| Zeta Potential | A measure of the surface charge of the liposomes. The positive charge from this compound is crucial for interaction with negatively charged nucleic acids and cell membranes. | Highly positive, for example, +65.5 mV for DOTAP:DMPC emulsions. | [3] |

| Polydispersity Index (PDI) | A measure of the heterogeneity of liposome sizes. A lower PDI indicates a more uniform population. | Can be optimized by extrusion to achieve values below 0.2. | [3] |

Synthesis of this compound

The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane is typically achieved through a multi-step process involving the protection of a propane-diol derivative, acylation with myristoyl chloride, and subsequent deprotection and amination.

Experimental Protocol: A Generalized Synthesis Pathway

-

Protection of the Primary Hydroxyl Group: The synthesis often starts with a protected version of 3-amino-1,2-propanediol, for instance, by reacting it with a suitable protecting group to selectively shield the primary amine and one of the hydroxyl groups.

-

Esterification/Acylation: The free hydroxyl groups of the protected propanediol (B1597323) are then esterified with myristoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate organic solvent like dichloromethane. This reaction forms the dimyristoyl ester.

-

Deprotection and Amination: The protecting groups are removed under specific conditions to reveal the primary amine. This amine is then methylated, for example, through reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride, to yield the final dimethylammonium group.

-

Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to remove unreacted starting materials and byproducts.

Logical Relationship of Synthesis Steps

Caption: Generalized synthetic workflow for 1,2-dimyristoyl-3-dimethylammonium-propane (this compound).

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the myristoyl acyl chains (a prominent multiplet for the methylene (B1212753) protons and a triplet for the terminal methyl groups), the propane backbone, and the N-methyl protons of the dimethylammonium group.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ester groups, the carbons of the propane backbone, the N-methyl carbons, and the various carbons of the myristoyl chains.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and purity of this compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the protonated molecule (C₃₃H₆₅NO₄ + H⁺).

Note: Specific, publicly available NMR and mass spectra for this compound are not readily found in the searched literature. The characterization data is typically held by commercial suppliers. Researchers should perform their own analytical characterization upon synthesis or purchase.

Applications in Drug and Gene Delivery

The primary application of this compound is in the formation of cationic liposomes for the delivery of therapeutic molecules. Its cationic nature is pivotal for its function.

Mechanism of Nucleic Acid Delivery

-

Complexation: The positively charged dimethylammonium headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA, siRNA, mRNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipoplex.

-

Cellular Uptake: The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake, primarily through endocytosis.

-

Endosomal Escape: The pH-sensitive nature of some cationic lipids can aid in the escape of the nucleic acid from the endosome into the cytoplasm. As the endosome matures and its internal pH drops, the protonation state of the lipid can change, potentially destabilizing the endosomal membrane and releasing the cargo.

-

Intracellular Delivery: Once in the cytoplasm, the nucleic acid can exert its biological function (e.g., gene expression from plasmid DNA, gene silencing by siRNA).

Signaling Pathway Involvement

It is important to note that this compound itself is not known to be a direct signaling molecule that activates specific intracellular pathways. Its biological effect is primarily as a vehicle to deliver active therapeutic agents into the cell. The "signaling" is therefore initiated by the delivered cargo.

Experimental Workflow: Liposome Preparation and Cell Transfection

Caption: A typical experimental workflow for liposome preparation and subsequent cell transfection using this compound.

Detailed Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (SUVs or LUVs).

-

Lipid Film Formation:

-

Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature.

-

Reduce the pressure to evaporate the chloroform, which will deposit a thin, uniform lipid film on the inner surface of the flask.

-

Continue to apply a vacuum for at least one hour to ensure the complete removal of any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., HEPES-buffered saline) to the flask containing the lipid film.

-

Gently rotate the flask in the water bath to hydrate the lipid film, which will swell and form MLVs.

-

-

Size Reduction (Optional but recommended):

-

To obtain vesicles of a more uniform and smaller size, the MLV suspension can be subjected to:

-

Sonication: Using a bath or probe sonicator.

-

Extrusion: Forcing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for generating LUVs with a narrow size distribution.

-

-

Protocol for Cell Transfection with this compound-based Liposomes

-

Cell Seeding: Plate the cells to be transfected in a suitable culture dish and allow them to grow to an appropriate confluency (typically 70-90%).

-

Lipoplex Formation:

-

In a sterile tube, dilute the nucleic acid into a serum-free culture medium.

-

In a separate sterile tube, dilute the this compound-containing liposome suspension into a serum-free medium.

-

Combine the diluted nucleic acid and the diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Remove the culture medium from the cells and wash them with serum-free medium.

-

Add the lipoplex suspension to the cells.

-

Incubate the cells with the lipoplexes for a period of 4-6 hours in a CO₂ incubator.

-

-

Post-transfection:

-

After the incubation period, add a complete culture medium (containing serum) to the cells.

-

Continue to culture the cells for 24-72 hours before assaying for the desired outcome (e.g., protein expression, gene knockdown).

-

Conclusion

This compound is a valuable and versatile cationic lipid that plays a crucial role in non-viral gene delivery research and development. Its well-defined chemical structure and properties allow for the reproducible formulation of cationic liposomes capable of efficiently delivering nucleic acids and other therapeutic molecules into cells. A thorough understanding of its synthesis, physicochemical characteristics, and the protocols for its use is essential for researchers and scientists working in the fields of drug delivery, gene therapy, and nanomedicine.

References

- 1. Buy 1,2-Dimyristoyl-3-dimethylammonium-propane [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Optimization and physicochemical characterization of a cationic lipid-phosphatidylcholine mixed emulsion formulated as a highly efficient vehicle that facilitates adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP), a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This document details its chemical properties, synthesis, formulation into LNPs, and its mechanism of action in gene delivery, supported by experimental data and protocols.

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP) is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery.[1][2] Its amphiphilic structure, comprising two 14-carbon myristoyl chains and a tertiary amine headgroup, enables the formation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver nucleic acid payloads, such as mRNA and siRNA, to target cells.[2] The ionizable nature of its headgroup is crucial for both the encapsulation of genetic material at a low pH and the subsequent release into the cytoplasm at physiological pH.[2]

Physicochemical Properties

DMDAP is characterized by its distinct molecular structure which dictates its function in lipid-based delivery systems.

| Property | Value | Reference |

| Synonyms | 14:0 DAP, DMDAP | [1] |

| Molecular Formula | C₃₃H₆₅NO₄ | [1][2] |

| Molecular Weight | 539.9 g/mol | [1] |

| CAS Number | 72719-84-7 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Chloroform | [1] |

| pKa | While a specific experimental pKa for DMDAP is not readily available in the cited literature, a closely related lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), which shares the same headgroup, has a reported pKa of 5.59. This value provides an approximate reference for the pH-responsive behavior of DMDAP. |

Synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane

The synthesis of DMDAP typically involves a multi-step chemical process. A general synthetic scheme is outlined below.

Formulation of DMDAP-based Lipid Nanoparticles

DMDAP is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of four main components: an ionizable cationic lipid (DMDAP), a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.[3]

A common molar ratio for LNP formulations, often cited for other ionizable lipids and adaptable for DMDAP, is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[3][4]

| Component | Molar Ratio (%) | Function |

| DMDAP (Ionizable Cationic Lipid) | 50 | Encapsulates nucleic acids at low pH and facilitates endosomal escape. |

| DSPC (Helper Lipid) | 10 | Provides structural integrity to the LNP. |

| Cholesterol | 38.5 | Enhances LNP stability and rigidity. |

| PEG-Lipid | 1.5 | Prevents aggregation and prolongs circulation time. |

Experimental Protocols

Preparation of DMDAP-based LNPs via Microfluidics

This protocol describes a generalized method for the preparation of DMDAP-containing LNPs using a microfluidic device, which allows for controlled and reproducible nanoparticle formation.[5][6]

Materials:

-

1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic acid (mRNA or siRNA)

-

Citrate (B86180) buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassette (10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve DMDAP, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a final total lipid concentration of 12.5 mM.[6]

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

-

Set the flow rate ratio to 1:3 (ethanol:aqueous) and the total flow rate to 12 mL/min.[6]

-

Initiate mixing. The rapid change in solvent polarity will induce the self-assembly of lipids around the nucleic acid, forming LNPs.

-

-

Purification:

-

Collect the LNP solution from the device outlet.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acid.

-

-

Characterization:

-

Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the zeta potential to assess surface charge.

-

Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[5]

-

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm is a multi-step process initiated by the cellular uptake of the LNP.

Studies on lipoplexes with similar cationic lipids suggest that cellular entry is primarily mediated by clathrin-mediated endocytosis.[7][8][9] Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine headgroup of DMDAP. This protonation is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the RNA-induced silencing complex (siRNA).

In Vitro and In Vivo Performance

While specific quantitative data for DMDAP is limited in the available literature, data from studies using similar ionizable lipids can provide insights into the expected performance.

Transfection Efficiency

The efficiency of gene delivery is often assessed by measuring the expression of a reporter gene (e.g., GFP or luciferase) in cultured cells. For example, in a study using a different cationic lipid-based nanoparticle system to transfect CHO cells, a transfection efficiency of up to 86.5% was achieved under optimized electroporation conditions.[10] In another study, lipofection of human bone marrow-derived mesenchymal stem cells with a GFP plasmid resulted in transfection efficiencies of 24-36%.[11] It is expected that DMDAP-based LNPs would yield comparable or superior transfection efficiencies due to their optimized design for nucleic acid delivery.

Cytotoxicity

In Vivo Biodistribution

Following intravenous administration, LNPs typically accumulate in the liver and spleen.[13] A quantitative analysis of nanoparticle biodistribution in mice after intravenous injection revealed that a significant percentage of the injected dose per gram of tissue (%ID/g) is found in these organs. For lipid-based nanoparticles, typical values are around 17.56 %ID/g for the liver and 12.1 %ID/g for the spleen.[13] The specific biodistribution profile of DMDAP-LNPs would depend on their final size, surface charge, and the presence of any targeting ligands.

Conclusion

1,2-dimyristoyl-3-dimethylammonium-propane is a promising cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its ionizable nature is key to its function, enabling efficient encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. While further studies are needed to fully quantify its in vitro and in vivo performance, the available data on similar lipid systems suggests that DMDAP is a valuable tool for the development of advanced gene therapies. This technical guide provides a foundational understanding of DMDAP for researchers and professionals in the field of drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy 1,2-Dimyristoyl-3-dimethylammonium-propane [smolecule.com]

- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]

- 7. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endocytosis of Gene Delivery Vectors: From Clathrin-dependent to Lipid Raft-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple, rapid method for evaluation of transfection efficiency based on fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Influence of Liposomes’ and Lipoplexes’ Physicochemical Characteristics on Their Uptake Rate and Mechanisms by the Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of 14:0 DAP Cationic Lipid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane, commonly known as 14:0 DAP, is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery.[1][2][3] Its amphiphilic structure, comprising two 14-carbon myristoyl fatty acid chains and a tertiary amine headgroup, allows it to self-assemble into lipid nanoparticles (LNPs).[4][5] These LNPs are highly effective vehicles for encapsulating and delivering nucleic acids, such as mRNA and siRNA, into cells.[6][7][8] The cationic nature of the dimethylammonium headgroup is crucial for complexing with negatively charged nucleic acids and facilitating interaction with and uptake by cell membranes.[5][9] Furthermore, this compound is described as a pH-sensitive transfection reagent, a property that aids in the endosomal escape of its cargo.[1][2] This guide provides a detailed overview of the synthesis pathway of this compound, experimental protocols, and its mechanism of action in cellular delivery.

Chemical Properties

| Property | Value |

| Chemical Name | 1,2-dimyristoyl-3-dimethylammonium-propane[1][2] |

| Synonyms | This compound, DMDAP[3] |

| CAS Number | 72719-84-7[2] |

| Molecular Formula | C₃₃H₆₅NO₄[2][4] |

| Molecular Weight | ~539.9 g/mol [2][3][4] |

| Appearance | Solid[3] |

| Solubility | Soluble in Chloroform[3] |

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the esterification of a protected amino-alcohol backbone with myristic acid or its activated derivative. The general strategy involves two main stages: the formation of the ester linkages and the introduction of the dimethylamino group, though the order can vary depending on the starting materials. A common and efficient approach involves the acylation of 3-(dimethylamino)-1,2-propanediol (B52021) with myristoyl chloride.

General Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of this compound, starting from 3-(dimethylamino)-1,2-propanediol and myristoyl chloride.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

While a specific, peer-reviewed protocol for this compound was not found in the search results, a detailed experimental procedure can be constructed based on standard organic synthesis techniques and protocols for similar lipid molecules, such as N-acyl derivatives and other glycerolipids.[4][10][11][12][13]

Method 1: Acylation with Myristoyl Chloride

This protocol is adapted from procedures for acylating amino-alcohols.[10][11]

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)-1,2-propanediol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) (2.2 equivalents) to the solution as a base to neutralize the HCl byproduct.

-

Cool the mixture to 0°C in an ice bath.

-

-

Acylation:

-

Slowly add myristoyl chloride (2.1 equivalents), dissolved in anhydrous DCM, to the stirred solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography.[4] A gradient of methanol (B129727) in chloroform or DCM is typically effective for eluting the product.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Method 2: Steglich Esterification with Myristic Acid

This method is adapted from the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and represents an alternative to using acyl chlorides.[12][13]

-

Reaction Setup:

-

In a flask, combine 3-(dimethylamino)-1,2-propanediol (1 equivalent), myristic acid (2.2 equivalents), and 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) in anhydrous DCM.

-

-

Esterification:

-

Cool the mixture to 0°C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents), a coupling agent, to the solution.[4]

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Work-up and Purification:

-

Filter off the DCU precipitate and wash it with cold DCM.

-

Concentrate the filtrate under reduced pressure.

-

The work-up and purification steps are similar to Method 1, involving aqueous washes and silica gel chromatography to separate the final product from unreacted starting materials and byproducts.

-

Quantitative Data

The efficiency of this compound synthesis can vary based on the chosen methodology. The following table summarizes reported yields for different synthesis approaches for this type of lipid.

| Synthesis Method | Temperature | Duration | Yield (%) | Purity (%) | Reference |

| Solid-Phase Synthesis | 50-80°C | 12-24 hours | 75-85% | Not specified | [4] |

| Microfluidic (Ethanol Dilution) | Ambient | 1-5 minutes | 80-95% | Not specified | [4] |

| Acylation with Myristoyl Chloride | Not specified | Not specified | 89% (for a related N-acyl iE-DAP) | Not specified | [10][11] |

| Commercial Product Specification | Not applicable | Not applicable | Not applicable | ≥95% | [7] |

Mechanism of Action in Drug Delivery

As a cationic lipid, this compound is a cornerstone component of LNPs for nucleic acid delivery. Its function relies on key electrostatic and structural interactions with both the cargo and the target cell.

-

Lipoplex Formation: The positively charged dimethylammonium headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA, etc.).[5][7] This interaction leads to the condensation of the nucleic acid and its encapsulation within the core of the LNP.

-

Cellular Uptake: The net positive charge of the LNP surface promotes adhesion to the negatively charged surface of cell membranes.[9] This interaction facilitates cellular uptake, primarily through the process of endocytosis.[5][9]

-

Endosomal Escape: Once inside the cell, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released into the cytoplasm. The pH within the endosome drops (becomes more acidic). The tertiary amine headgroup of this compound has a pKa in a range that allows it to become protonated (positively charged) in the acidic endosomal environment.[6] This "proton sponge" effect, along with the interaction between the cationic lipid and anionic lipids in the endosomal membrane, is believed to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[5]

Cellular Delivery Pathway

The diagram below illustrates the proposed mechanism for LNP-mediated nucleic acid delivery involving a cationic lipid like this compound.

Caption: Mechanism of cellular uptake and endosomal escape for LNPs.

Conclusion

This compound is a critical component in modern drug delivery systems, particularly for nucleic acid-based therapeutics. Its synthesis, while requiring standard organic chemistry techniques, can be achieved with high yields through various methods. Understanding the synthesis pathway and the structure-function relationship of this compound is essential for the rational design and optimization of lipid nanoparticles for targeted and efficient delivery of next-generation medicines. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and nanomedicine.

References

- 1. This compound, 72719-84-7 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy 1,2-Dimyristoyl-3-dimethylammonium-propane [smolecule.com]

- 5. Cationic & Neutral Lipids-Creative Enzymes [creative-enzymes.com]

- 6. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]

- 7. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 13. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies.[1][2][3] Its unique molecular structure, comprising two 14-carbon saturated fatty acid chains (myristoyl chains) and a tertiary amine head group, imparts specific physicochemical properties that are crucial for the effective encapsulation, delivery, and intracellular release of therapeutic payloads such as mRNA and siRNA.[1][4] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key experimental workflows.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for formulation scientists and researchers.

| Property | Value | Source(s) |

| Chemical Name | 1,2-dimyristoyl-3-dimethylammonium-propane | [4][5] |

| Synonyms | This compound, DMDAP | [5] |

| CAS Number | 72719-84-7 | [4][5] |

| Molecular Formula | C₃₃H₆₅NO₄ | [4][5] |

| Molecular Weight | 539.9 g/mol | [4][5] |

| Appearance | Solid powder | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in chloroform. | [5][6] |

Quantitative Physical Characteristics

| Parameter | Value/Range | Remarks |

| Phase Transition Temperature (Tm) | Not explicitly defined for pure this compound. Estimated to be < 41°C. | The Tm is the temperature at which the lipid transitions from a gel-like, ordered state to a liquid-crystalline, disordered state.[4] It is highly dependent on the lipid composition and hydration state of the bilayer.[4] For comparison, the analogous 1,2-dipalmitoyl (16:0) DAP has a Tm of 41-45°C, and 1,2-distearoyl (18:0) DAP has a Tm of 55-60°C, suggesting a lower Tm for the shorter-chained this compound.[4] At physiological temperatures, this compound exists in the liquid-crystalline phase.[4] |

| Critical Micelle Concentration (CMC) | Not explicitly defined. | The CMC is the concentration at which lipid monomers in an aqueous solution begin to form micelles. This property is crucial for understanding the self-assembly behavior of the lipid. |

| pKa | Not explicitly defined. | The pKa of the tertiary amine headgroup is critical for its function as a pH-sensitive transfection reagent. At physiological pH, the lipid is largely neutral, but becomes protonated in the acidic environment of the endosome, facilitating endosomal escape. The pKa of the similar ionizable lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is 5.59.[1] |

| Enthalpy of Transition (ΔH) | Not explicitly defined. | This thermodynamic parameter quantifies the amount of heat absorbed during the phase transition and is a measure of the cooperativity of the transition. |

Experimental Protocols

This section provides detailed methodologies for the characterization of the key physical properties of this compound.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8][9] It is the standard method for determining the Tm and enthalpy of transition (ΔH) of lipids.[7][8][9]

Materials:

-

1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

-

Deionized water or appropriate buffer (e.g., PBS)

-

DSC instrument

-

Hermetic aluminum pans

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound powder into a tared hermetic aluminum pan.

-

Add a precise volume of deionized water or buffer to achieve the desired lipid concentration (e.g., 10 mg/mL).

-

Seal the pan hermetically to prevent solvent evaporation during the experiment.

-

Prepare a reference pan containing the same volume of the corresponding buffer.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 1-5°C/min) to a temperature well above the expected Tm (e.g., 60°C).

-

Record the heat flow as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition, and the enthalpy of transition (ΔH) is calculated by integrating the area under the peak.

-

Perform at least two heating and cooling cycles to ensure the reproducibility of the thermal event.[10]

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy using a lipophilic probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is a sensitive method for determining the CMC of surfactants and lipids.[11][12][13] The probe exhibits different fluorescence characteristics in aqueous versus hydrophobic environments.

Materials:

-

1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

-

Pyrene (fluorescent probe)

-

Acetone (B3395972) (for pyrene stock solution)

-

Deionized water or appropriate buffer

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of pyrene in acetone (e.g., 1 mM).

-

Prepare a concentrated stock solution of this compound in deionized water or buffer.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final acetone concentration should be minimal (<1%) to avoid affecting micellization.

-

-

Fluorescence Measurement:

-

Incubate the samples at a controlled temperature to allow for equilibration.

-

Measure the fluorescence emission spectrum of pyrene in each sample (excitation typically around 335 nm).

-

Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed as pyrene partitions into the hydrophobic core of the newly formed micelles.

-

Determination of pKa by Potentiometric Titration or Fluorescence Assay

The apparent pKa of an ionizable lipid within a lipid bilayer can be determined by methods that measure the surface charge as a function of pH.

A. Potentiometric Titration:

-

Prepare a dispersion of this compound liposomes in deionized water.

-

Titrate the liposomal dispersion with a standardized acid (e.g., HCl), monitoring the pH with a calibrated pH meter.

-

Plot the pH as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

B. TNS Fluorescence Assay: 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) is a fluorescent probe that exhibits increased fluorescence upon binding to the positively charged surface of a lipid bilayer.[14][15]

-

Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10).

-

Disperse this compound liposomes in each buffer.

-

Add TNS to each sample to a final concentration in the low micromolar range.

-

Measure the fluorescence intensity of TNS (excitation ~321 nm, emission ~447 nm).

-

Plot the fluorescence intensity as a function of pH.

-

The apparent pKa is the pH at which 50% of the maximum fluorescence is observed, corresponding to 50% protonation of the lipid headgroups.[15]

Liposome Preparation Workflow

The following diagram illustrates a general workflow for the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.

Conclusion

1,2-dimyristoyl-3-dimethylammonium-propane (this compound) is a critical component in modern drug delivery systems, and a thorough understanding of its physical properties is paramount for the rational design and optimization of lipid-based nanocarriers. This guide has summarized the known physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. By employing these methodologies, researchers and drug development professionals can better characterize their formulations and accelerate the development of novel and effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 72719-84-7 | BroadPharm [broadpharm.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Buy 1,2-Dimyristoyl-3-dimethylammonium-propane [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1,2-DIMYRISTOYL-3-DIMETHYLAMMONIUM-PROPANE CAS#: 72719-84-7 [m.chemicalbook.com]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 10. tainstruments.com [tainstruments.com]

- 11. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 14:0 DAP in Transfection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a cationic lipid utilized in non-viral gene delivery. Cationic lipid-mediated transfection is a cornerstone of modern molecular biology and is pivotal in the development of novel therapeutics, including mRNA vaccines and gene therapies. This compound's efficacy as a transfection reagent is rooted in its physicochemical properties, which facilitate the condensation of nucleic acids into nanoparticles, promote cellular uptake, and enable the release of genetic cargo into the cytoplasm. This document will delve into the core principles of this compound-mediated transfection, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to Cationic Lipid-Mediated Transfection

The delivery of nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells is a fundamental tool in research and therapeutic development. Cationic lipids, such as this compound, are synthetic molecules engineered to overcome the natural barriers of the cell membrane to these large, negatively charged macromolecules. The basic structure of a cationic lipid consists of a positively charged headgroup, a hydrophobic tail, and a linker connecting the two. This amphipathic nature is crucial for its function.

The general mechanism of cationic lipid-mediated transfection involves several key steps:

-

Lipoplex Formation: The positively charged headgroups of the cationic lipids interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact, positively charged nanoparticle called a lipoplex.

-

Cellular Association and Uptake: The net positive charge of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the cell surface. The lipoplex is then internalized by the cell, primarily through endocytosis.

-

Endosomal Escape: Once inside the cell and encapsulated within an endosome, the lipoplex must escape this vesicle to avoid degradation in the lysosome. This is a critical and often rate-limiting step in transfection.

-

Cargo Release and Nuclear Entry (for DNA): Following endosomal escape, the nucleic acid is released from the cationic lipid into the cytoplasm. For DNA, it must then be transported into the nucleus for transcription to occur.

The Core Mechanism of this compound

This compound, with its dimethylammonium headgroup and two 14-carbon myristoyl chains, is a well-characterized cationic lipid. Its mechanism of action is a prime example of the principles outlined above, with a particular emphasis on its pH-sensitive properties that enhance endosomal escape.

Lipoplex Formation with this compound

The formation of stable and appropriately sized lipoplexes is the first critical step for successful transfection. This compound, often in combination with a neutral "helper" lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), self-assembles with nucleic acids in aqueous solution. The helper lipid aids in stabilizing the lipoplex structure and can facilitate endosomal escape.

The physicochemical properties of the resulting lipoplexes, such as size and zeta potential (surface charge), are highly dependent on the ratio of cationic lipid to nucleic acid (N/P ratio) and the presence of a helper lipid.

Table 1: Physicochemical Properties of Cationic Lipid/DNA Lipoplexes

| Cationic Lipid Formulation | N/P Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| DOTAP/DOPE | 2:1 | 180 ± 30 | 0.25 | +35 ± 5 |

| DOTAP/DOPE | 4:1 | 150 ± 25 | 0.20 | +45 ± 5 |

| Gemini Cationic Lipid/DOPE | 2:1 | 110 ± 20 | 0.18 | +48 ± 4 |

| Gemini Cationic Lipid/DOPE | 6:1 | 175 ± 35 | 0.22 | +55 ± 6 |

Note: Data presented is representative of typical cationic lipid formulations and illustrates general trends. Specific values for this compound may vary based on experimental conditions.[1][2][3]

Cellular Uptake

The net positive surface charge of the this compound lipoplexes promotes their adhesion to the anionic cell surface, which is rich in heparan sulfate (B86663) proteoglycans. This electrostatic interaction triggers cellular internalization, primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the properties of the lipoplex.

The "Proton Sponge" Effect and Endosomal Escape

A key feature of many effective cationic lipids, including those with tertiary or quaternary amines like this compound, is their ability to act as a "proton sponge". As the endosome matures, its internal pH drops due to the activity of proton pumps (V-ATPases) on the endosomal membrane.

The amine groups on the this compound molecules can become protonated in this acidic environment.[4][5][6] This influx of protons is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance. The continuous accumulation of ions and water leads to osmotic swelling and, ultimately, the rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.[4][5][6]

Another proposed mechanism for endosomal escape involves the interaction of the cationic lipids in the lipoplex with anionic lipids present in the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as hexagonal phases, which destabilize the endosomal membrane and create pores through which the nucleic acid can escape.[4][5][6]

Experimental Protocols

Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes using the lipid film hydration method followed by extrusion.

Materials:

-

1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with sterile, RNase-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

-

For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.[7]

-

Store the prepared liposomes at 4°C.

Transfection of Adherent Cells with this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is recommended for each cell type.

Materials:

-

Adherent mammalian cells (e.g., HEK293, HeLa)

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM®)

-

Plasmid DNA of high purity

-

Prepared this compound/DOPE liposomes

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will allow them to reach 70-90% confluency at the time of transfection.

-

Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the appropriate amount of this compound/DOPE liposome suspension in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio (w/w) typically ranges from 2:1 to 10:1. c. Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

Transfection: a. Gently aspirate the growth medium from the cells and wash once with serum-free medium. b. Add 400 µL of serum-free medium to each well. c. Add the 100 µL of the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium. b. Incubate the cells for 24-72 hours, depending on the reporter gene or desired outcome, before analysis.[8][9]

Visualization of Key Pathways and Workflows

Signaling Pathway of Cationic Lipid-Mediated Transfection

Caption: General signaling pathway of cationic lipid-mediated transfection.

Experimental Workflow for Transfection

Caption: Experimental workflow for a typical transfection experiment.

Logical Relationship of Lipoplex Formation

Caption: Logical relationship of components in lipoplex formation.

Conclusion

This compound is a valuable tool for the non-viral delivery of nucleic acids. Its mechanism of action is a multi-step process that relies on the fundamental principles of electrostatics and cell biology. By understanding the intricacies of lipoplex formation, cellular uptake, and the critical step of endosomal escape, researchers and drug development professionals can better optimize their transfection protocols and design more effective gene-based therapies. The continued investigation into the structure-activity relationships of cationic lipids like this compound will undoubtedly lead to the development of even more potent and specific delivery systems in the future.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Liposome-mediated transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 14:0 DAP in the Formulation of Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, prized for their ability to protect the cargo from degradation and facilitate its entry into target cells. Central to the success of these formulations is the strategic selection of lipid components. Among these, cationic lipids play an indispensable role in the encapsulation of negatively charged nucleic acids and in the subsequent endosomal escape. This technical guide provides an in-depth exploration of the role of 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a key cationic lipid, in the formation and function of LNPs.

This compound is a synthetic cationic lipid characterized by a positively charged dimethylammonium headgroup and two saturated 14-carbon acyl chains (dimyristoyl tails).[1][2] This structure imparts specific physicochemical properties that are crucial for the self-assembly of LNPs and their interaction with biological membranes. Its pH-sensitive nature further enhances its utility as a transfection reagent, contributing to the efficient release of the nucleic acid payload into the cytoplasm.[1][2] This guide will delve into the mechanistic contributions of this compound to LNP formation, present available quantitative data, detail relevant experimental protocols, and visualize the underlying processes.

The Core Function of this compound in LNP Formation

The primary role of this compound in lipid nanoparticle formation is to mediate the encapsulation of negatively charged nucleic acid cargo, such as mRNA or siRNA.[3] This is achieved through electrostatic interactions between the positively charged headgroup of this compound and the phosphate (B84403) backbone of the nucleic acid. This interaction is fundamental to the condensation of the nucleic acid and its incorporation into the core of the forming nanoparticle.

The process of LNP self-assembly is typically initiated by the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid.[4][5][6] At a low pH (typically around 4.0), the tertiary amine of the this compound headgroup becomes protonated, conferring a positive charge that drives the association with the nucleic acid.[7] This initial complex then serves as a scaffold for the accretion of other lipid components, including helper lipids (e.g., phospholipids (B1166683) like DOPE or DSPC), cholesterol, and PEGylated lipids, leading to the formation of a stable, multi-lamellar nanoparticle structure.[8][9]

The "14:0" designation, referring to the two myristoyl (14-carbon) saturated fatty acid chains, is also of significant consequence. The length and saturation of the lipid tails influence the fluidity and stability of the LNP. Saturated chains, like those in this compound, tend to pack more tightly than unsaturated chains, which can contribute to a more rigid and stable nanoparticle structure.[10] This can be advantageous for protecting the encapsulated cargo during storage and circulation. However, the acyl chain composition also impacts the fusogenicity of the LNP with the endosomal membrane, a critical step for payload release.[10]

Quantitative Impact of Cationic Lipids on LNP Characteristics

While specific quantitative data for the systematic variation of this compound concentration and its direct impact on LNP properties are not extensively available in peer-reviewed literature, the general trends for cationic lipids in LNP formulations are well-established. The following table summarizes expected trends based on studies of similar cationic lipids.

| Parameter | Effect of Increasing Cationic Lipid (e.g., this compound) Molar Ratio | Rationale |

| Particle Size (Hydrodynamic Diameter) | Generally decreases to an optimal point, then may increase. | Increased cationic lipid can lead to more compact condensation of the nucleic acid core. However, excessive positive charge can lead to aggregation and larger particle sizes. |

| Polydispersity Index (PDI) | Tends to decrease with optimization, indicating a more uniform particle size distribution. | A balanced formulation with an optimal amount of cationic lipid promotes uniform self-assembly. Sub-optimal ratios can lead to heterogeneous particle populations. |

| Zeta Potential | Increases (becomes more positive). | The zeta potential is a measure of the surface charge. Increasing the proportion of the cationic lipid directly contributes to a more positive surface charge. |

| Encapsulation Efficiency (%) | Increases up to a certain threshold. | A higher concentration of cationic lipid provides more binding sites for the negatively charged nucleic acid, leading to more efficient encapsulation. This effect plateaus once sufficient cationic lipid is present to complex all the cargo. |

Experimental Protocols

General Protocol for LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP production that allows for precise control over particle size and polydispersity.[6][11]

Materials:

-

This compound

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

-

Cholesterol

-

PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

-

Nucleic acid (e.g., mRNA, siRNA)

-

Ethanol (B145695) (200 proof, RNase-free)

-

Citrate (B86180) buffer (e.g., 50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringe pumps

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a specified concentration (e.g., 10 mg/mL).

-

-

Preparation of Lipid Mixture (Organic Phase):

-

In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio for cationic lipid-containing LNPs is approximately 50:10:38.5:1.5 (Cationic lipid:Helper lipid:Cholesterol:PEG-lipid).

-

Vortex briefly to ensure a homogenous mixture.

-

-

Preparation of Nucleic Acid Solution (Aqueous Phase):

-

Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture into one syringe and the nucleic acid solution into another.

-

Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic).

-

Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

To remove the ethanol and raise the pH to physiological levels, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

-

Transfer the diluted sample to a cuvette.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[12]

-

Perform measurements in triplicate.

-

b) Zeta Potential Measurement:

-

Technique: Electrophoretic Light Scattering (ELS).[]

-

Procedure:

-

Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[2]

-

Load the sample into a specialized zeta potential cell.

-

Measure the electrophoretic mobility, from which the zeta potential is calculated.

-

Perform measurements in triplicate.

-

c) Nucleic Acid Encapsulation Efficiency Quantification:

-

Technique: RiboGreen Assay.[14]

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

-

To both sets, add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

-

Measure the fluorescence intensity of both sets using a plate reader.

-

The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100 where Fluorescence_total is from the lysed sample and Fluorescence_free is from the intact sample.

-

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the role of this compound in LNP formation.

Caption: Mechanism of LNP self-assembly initiated by rapid mixing.

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

This compound is a crucial component in the formulation of lipid nanoparticles for nucleic acid delivery. Its cationic headgroup is essential for the electrostatic complexation and encapsulation of the genetic cargo, while its dimyristoyl tails contribute to the structural integrity and stability of the nanoparticle. The pH-sensitive nature of this compound is also thought to play a role in the endosomal escape and subsequent cytoplasmic delivery of the payload, a critical determinant of therapeutic efficacy. While more research is needed to fully quantify the specific contributions of this compound in various LNP formulations, the principles outlined in this guide provide a solid foundation for its rational use in the development of next-generation nanomedicines. The provided protocols and visualizations serve as a practical resource for researchers and developers working to harness the potential of LNP technology.

References

- 1. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 4. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precigenome.com [precigenome.com]

- 6. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. pure.tue.nl [pure.tue.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Advent of a Potent Immune Modulator: A Technical Guide to the Discovery and History of 14:0 DAP (N-Myristoyl-γ-D-glutamyl-meso-diaminopimelic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and biological activity of 14:0 DAP (N-Myristoyl-γ-D-glutamyl-meso-diaminopimelic acid), a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). We delve into the rationale behind its development, tracing the evolution from the minimal NOD1 ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), to highly potent acylated derivatives. This guide summarizes key quantitative data on its bioactivity, details common experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows.

Discovery and History: The Quest for Potent NOD1 Agonists

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a defensive response. NOD1 is a key cytosolic PRR that recognizes peptidoglycan (PGN) fragments containing the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[1][2] iE-DAP is a hallmark of Gram-negative bacteria and certain Gram-positive bacteria.[3] Upon binding iE-DAP, NOD1 undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines.[4][5]

Early research established iE-DAP as the minimal essential structure for NOD1 activation. However, iE-DAP itself is a relatively weak agonist, requiring high concentrations to elicit a robust immune response in vitro.[6] This limitation spurred the development of synthetic analogs with enhanced potency. The central hypothesis was that increasing the lipophilicity of the iE-DAP core could improve its ability to cross cell membranes and access the cytosolic NOD1 receptor.[7]

This led to the synthesis of N-acylated derivatives of iE-DAP, where a fatty acid is conjugated to the glutamic acid residue. One of the most potent of these derivatives is this compound, where a myristoyl group (a 14-carbon saturated fatty acid) is attached.[6] This molecule, also referred to in the literature as N-myristoyl-iE-DAP or KF1B, demonstrated a dramatic increase in NOD1-stimulatory activity compared to its parent compound.[6] Subsequent studies have further explored the structure-activity relationship of acylated iE-DAP derivatives, confirming that the addition of a lipophilic tail significantly enhances their biological activity.[3][8]

Quantitative Bioactivity of this compound and Related NOD1 Agonists

The development of synthetic NOD1 agonists has been accompanied by rigorous quantitative assessment of their bioactivity. The most common metric for potency is the half-maximal effective concentration (EC50) for the activation of NOD1-dependent signaling pathways, typically measured via NF-κB reporter assays. While a precise EC50 value for this compound is not consistently reported across the literature, its potency is consistently described as being significantly higher than that of iE-DAP.

| Compound | Structure | Relative Potency (NF-κB Activation) | Reference |

| iE-DAP | γ-D-Glu-meso-DAP | Baseline | [6] |

| C12-iE-DAP | N-Lauroyl-γ-D-Glu-meso-DAP | 100- to 1000-fold higher than iE-DAP | [3] |

| This compound (N-Myristoyl-iE-DAP) | N-Myristoyl-γ-D-Glu-meso-DAP | Several hundredfold higher than iE-DAP | [6] |

Experimental Protocols

The characterization of this compound and other NOD1 agonists relies on a set of well-established in vitro assays. These protocols are essential for determining the potency, specificity, and downstream effects of these compounds.

NOD1-Dependent NF-κB Reporter Assay

This is the most common method for quantifying the potency of NOD1 agonists. It utilizes a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to express human NOD1 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.

Cell Line: HEK-Blue™ hNOD1 cells (InvivoGen) or transiently transfected HEK293T cells.[9][10]

Protocol:

-

Cell Seeding: Seed HEK-Blue™ hNOD1 cells in a 96-well plate at a density of ~5 x 104 cells/well in their appropriate growth medium and incubate for 24 hours.[11]

-

Compound Stimulation: Prepare serial dilutions of this compound and other NOD1 agonists. Add the compounds to the cells and incubate for 24 hours.[11]

-

Reporter Gene Detection (SEAP):

-

Reporter Gene Detection (Luciferase):

-

Data Analysis: Plot the reporter activity against the agonist concentration and determine the EC50 value.

Cytokine Secretion Assay

This assay measures the production of pro-inflammatory cytokines, such as IL-8 or TNF-α, from immune cells in response to NOD1 stimulation.

Cell Types: Human monocytic cell lines (e.g., THP-1) or primary cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).[14][15]

Protocol:

-

Cell Seeding: Plate the cells in a 24-well or 96-well plate at an appropriate density.[14]

-

Compound Stimulation: Treat the cells with varying concentrations of this compound for a specified period (e.g., 20 hours).[14]

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the agonist concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

NOD1 Signaling Pathway

The binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm initiates a signaling cascade. The lipophilic myristoyl tail of this compound is thought to facilitate its passage across the cell membrane to reach its cytosolic target.[7] Once activated, NOD1 recruits the serine/threonine kinase RIPK2 (RICK), leading to the activation of the NF-κB and MAPK pathways.[5][16] This results in the transcription of genes encoding pro-inflammatory cytokines and chemokines.[4]

Caption: NOD1 signaling cascade initiated by this compound.

Experimental Workflow for NOD1 Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing potential NOD1 agonists like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. invivogen.com [invivogen.com]

- 3. invivogen.com [invivogen.com]

- 4. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 6. rupress.org [rupress.org]

- 7. A role of lipophilic peptidoglycan-related molecules in induction of Nod1-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. invivogen.com [invivogen.com]

- 10. invivogen.com [invivogen.com]

- 11. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 101.200.202.226 [101.200.202.226]

- 13. assaygenie.com [assaygenie.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Profile of 14:0 DAP (Myristoyl-D-alanine phosphate)

Introduction

14:0 DAP, or Myristoyl-D-alanine phosphate (B84403), is a lipoamino acid, a class of molecules characterized by a fatty acid (myristic acid, 14:0) linked to an amino acid (D-alanine) which is in turn phosphorylated. These molecules are of increasing interest in biomedical research and drug development due to their potential roles in cellular signaling and their utility in forming lipid-based drug delivery systems. Understanding the stability and degradation profile of this compound is critical for its formulation, storage, and application in biological systems.

This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of this compound, detailed experimental protocols for stability assessment, and a visualization of a hypothetical signaling pathway.

Chemical Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its chemical structure, which features two key labile linkages: an amide bond and a phosphate ester (or potentially a phosphoramidate) bond.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₃₄NO₅P | Calculated |

| Molecular Weight | 363.43 g/mol | Calculated |

| General Solubility | Expected to be amphiphilic, with solubility dependent on the counter-ion of the phosphate group and the pH of the medium. | Inferred from structure |

| Predicted pKa | Multiple pKa values are expected due to the phosphate and carboxyl groups. | Inferred from structure |

Stability and Degradation Profile

The degradation of this compound is predicted to occur primarily through the hydrolysis of its amide and phosphate linkages. The rate and pathway of degradation will be highly dependent on environmental conditions such as pH, temperature, and the presence of enzymes.

Chemical Stability

pH-Dependent Hydrolysis:

-

Amide Bond: The amide bond linking myristic acid and D-alanine is generally stable to hydrolysis at neutral pH. However, under strongly acidic or basic conditions, hydrolysis can be accelerated, yielding myristic acid and D-alanine phosphate.

-

Phosphate Ester Bond: Phosphate esters are generally stable in aqueous solutions at physiological pH. Their hydrolysis is catalyzed by acid or base, but at a slower rate than the amide bond under similar conditions. The half-life for the uncatalyzed hydrolysis of alkyl phosphate dianions is estimated to be on the order of 1.1 x 10¹² years at 25°C, highlighting their kinetic stability.[1]

-

Phosphoramidate (B1195095) Bond: If the phosphate is linked to the amino group of alanine, it forms a phosphoramidate bond. These bonds are known to be more labile than phosphate esters, particularly under acidic conditions.[2][3] The acid-lability is due to the protonation of the nitrogen atom, which facilitates nucleophilic attack by water.[3]

Thermal Stability:

Elevated temperatures are expected to accelerate the hydrolysis of both the amide and phosphate bonds. For long-term storage, it is recommended to keep this compound at low temperatures (-20°C or below) in a dry, inert atmosphere to minimize degradation.

Enzymatic Degradation

In a biological context, the degradation of this compound is likely to be dominated by enzymatic activity.

-

Amidases/Hydrolases: Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are known to hydrolyze the amide bond of various N-acyl amino acids.[4][5][6] These enzymes could potentially cleave this compound into myristic acid and D-alanine phosphate.

-

Phosphatases: A wide variety of phosphatases exist in biological systems that can catalyze the hydrolysis of phosphate esters. The susceptibility of the phosphate group in this compound to these enzymes would depend on the specific type of phosphatase and the accessibility of the phosphate moiety.

Table 2: Summary of Potential Degradation Products of this compound

| Degradation Pathway | Primary Products | Conditions/Enzymes |

| Amide Bond Hydrolysis | Myristic Acid, D-Alanine Phosphate | Acidic/Basic conditions, High Temperature, Amidases (e.g., FAAH, PM20D1) |

| Phosphate Ester Hydrolysis | Myristoyl-D-alanine, Inorganic Phosphate | Acidic/Basic conditions, High Temperature, Phosphatases |

| Complete Hydrolysis | Myristic Acid, D-Alanine, Inorganic Phosphate | Combination of the above conditions |

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability requires well-defined experimental protocols and sensitive analytical methods.

General Stability Testing Protocol

This protocol outlines a general approach for assessing the stability of this compound under various conditions.

-